Product packaging for 2-Oxo-3-(2-phenylhydrazono)butanoic acid(Cat. No.:)

2-Oxo-3-(2-phenylhydrazono)butanoic acid

Cat. No.: B15218246
M. Wt: 206.20 g/mol
InChI Key: VXUYGKHNIJIEHO-YRNVUSSQSA-N
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Description

2-Oxo-3-(2-phenylhydrazono)butanoic acid (OPB), with CAS Registry Number 27301-70-8 and a molecular formula of C 10 H 10 N 2 O 3 , is a significant oxidative metabolite of the potent synthetic antioxidant drug Edaravone . This compound is primarily recognized in research for its role in studying the mechanism of action and the metabolic fate of Edaravone, a neuroprotective agent approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) . As a major degradation product, it is formed when Edaravone scavenges various reactive oxygen species (ROS), including hydroxyl radicals, peroxyl radicals, and singlet oxygen . Its identification in experimental settings serves as a valuable biomarker, indicating that Edaravone has successfully engaged in and neutralized oxidative stress . This makes OPB a critical compound for in vitro research aimed at elucidating the pharmacokinetics and antioxidant pathways of Edaravone . Furthermore, its well-defined structure and properties have also facilitated its use in the design and synthesis of novel research tools, such as coumarin-based fluorescent probes for the detection of hydroxyl radicals . The non-hydrogen skeleton of the molecule is planar, stabilized by intramolecular hydrogen bonds . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B15218246 2-Oxo-3-(2-phenylhydrazono)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(3E)-2-oxo-3-(phenylhydrazinylidene)butanoic acid

InChI

InChI=1S/C10H10N2O3/c1-7(9(13)10(14)15)11-12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H,14,15)/b11-7+

InChI Key

VXUYGKHNIJIEHO-YRNVUSSQSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C(=O)C(=O)O

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemo Systematic Approaches for 2 Oxo 3 2 Phenylhydrazono Butanoic Acid and Its Analogues

Established Reaction Pathways for the Synthesis of Hydrazono-β-keto Acids and Esters

The core structure of 2-oxo-3-(2-phenylhydrazono)butanoic acid, a hydrazono-β-keto acid, can be assembled through several reliable synthetic routes. The most prominent of these are diazotization-coupling reactions and direct condensation reactions.

Diazotization-Coupling Reactions with Active Methylene (B1212753) Compounds

A cornerstone in the synthesis of arylhydrazones from β-keto acids and esters is the Japp-Klingemann reaction. drugfuture.comwikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or ester. In this process, the acyl or carboxyl group is typically cleaved. drugfuture.com

The reaction mechanism commences with the deprotonation of the β-keto ester to form an enolate anion. This enolate then acts as a nucleophile, attacking the diazonium salt to yield an azo compound. Under the reaction conditions, this intermediate undergoes hydrolysis to form a tetrahedral intermediate, which subsequently decomposes to furnish the final hydrazone product. wikipedia.org

A practical application of this methodology is the synthesis of ethyl 2-oxo-3-(2-phenylhydrazono)butanoate. In a typical procedure, aniline (B41778) is diazotized using sodium nitrite (B80452) and hydrochloric acid at low temperatures. The resulting diazonium salt solution is then rapidly added to a solution of ethyl acetoacetate (B1235776) in the presence of sodium acetate. prepchem.com

Table 1: Synthesis of Ethyl 2-oxo-3-(2-phenylhydrazono)butanoate via Japp-Klingemann Reaction prepchem.com

Reactant 1Reactant 2ReagentsProduct
AnilineEthyl acetoacetate1. NaNO₂, HCl 2. Sodium acetateEthyl 2-oxo-3-(2-phenylhydrazono)butanoate

This reaction is a versatile and widely employed method for accessing a variety of arylhydrazones of β-keto esters, which are direct precursors or analogues of this compound.

Condensation Reactions for Hydrazone Formation

Hydrazone formation can also be achieved through the direct condensation of a carbonyl compound with a hydrazine (B178648) derivative. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2,3-dioxobutanoic acid with phenylhydrazine (B124118).

The general mechanism for hydrazone formation involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones. wikipedia.org While specific literature detailing the direct condensation with 2,3-dioxobutanoic acid is sparse, the reaction of phenylhydrazine with various aldehydes and ketones is a well-established and efficient process. For instance, phenylhydrazine reacts with acetone, acetophenone, acetylacetone, and cyclohexanone (B45756) to yield the corresponding phenylhydrazones in good yields. researchgate.net Often, a few drops of acetic acid are used as a catalyst to facilitate the reaction. nih.gov

Table 2: Examples of Phenylhydrazone Synthesis by Condensation researchgate.net

Carbonyl CompoundProductYield (%)
AcetoneAcetone phenylhydrazone87
AcetophenoneAcetophenone phenylhydrazone89
AcetylacetoneAcetylacetone phenylhydrazone81
CyclohexanoneCyclohexanone phenylhydrazone94

This approach offers a straightforward route to the hydrazone functionality, provided the dicarbonyl precursor is readily available.

Strategies for Selective Functionalization and Derivatization of the Butanoic Acid Scaffold

The butanoic acid scaffold of this compound presents multiple reactive sites, including the carboxylic acid group, the keto group, and the phenylhydrazono moiety, allowing for a range of selective functionalization and derivatization reactions.

One significant derivatization strategy is intramolecular cyclization. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form the corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. urfu.ru This type of reaction highlights the potential for creating more complex heterocyclic structures from the basic butanoic acid framework.

The carboxylic acid group is a prime target for modification. Standard esterification procedures can be employed to convert the acid to its corresponding esters, which can alter the compound's solubility and other physicochemical properties. The synthesis of various phenylhydrazone derivatives containing carbonic acid ester groups has been reported, demonstrating the feasibility of this approach. nih.gov

Furthermore, the keto group can potentially undergo reactions typical of ketones, such as reduction to a hydroxyl group or reaction with organometallic reagents to introduce new carbon-carbon bonds. The phenylhydrazono moiety can also be a site for further chemical modification, although this is less commonly explored. The reactivity of these functional groups allows for the generation of a diverse library of analogues with potentially new and interesting properties.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of greener solvents, solvent-free conditions, and the development of reusable catalysts.

Solvent-free synthesis has emerged as a particularly effective green methodology for the preparation of hydrazones. rsc.orgnih.gov These reactions are often carried out by grinding the reactants together, sometimes with a solid support like silica (B1680970) gel, which can significantly reduce reaction times and simplify work-up procedures. For example, the synthesis of N-tosylhydrazones has been efficiently achieved under solvent-free conditions using a grinding method at room temperature. nih.gov

Microwave-assisted synthesis is another green technique that can dramatically accelerate the formation of hydrazones. acs.orgtsijournals.comminarjournal.com Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. youtube.com The synthesis of various hydrazone derivatives has been successfully carried out under solvent-free microwave conditions, highlighting the broad applicability of this technology. tsijournals.comminarjournal.com

The use of water as a solvent, where possible, is another tenet of green chemistry. The development of water-soluble organocatalysts for hydrazone formation allows for reactions to be conducted in aqueous media, avoiding the use of volatile and often toxic organic solvents. nih.gov

Table 3: Green Synthetic Approaches for Hydrazone Synthesis

Green Chemistry PrincipleMethodologyAdvantages
Solvent-Free SynthesisGrinding of reactantsReduced waste, shorter reaction times, simple work-up nih.gov
Energy EfficiencyMicrowave-assisted synthesisRapid heating, shorter reaction times, higher yields acs.orgtsijournals.comminarjournal.com
Use of Safer SolventsReactions in aqueous mediaReduced use of volatile organic compounds nih.gov

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Catalytic Systems in the Preparation of Related Oxo-Hydrazone Structures

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of oxo-hydrazone structures. Various catalytic systems, including acid and base catalysis, Lewis acid catalysis, and organocatalysis, have been employed.

In the context of condensation reactions for hydrazone formation, a catalytic amount of acid, such as acetic acid, is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. nih.gov

Lewis acids have also been shown to catalyze the formation of hydrazone derivatives. For example, the synthesis of hydrazone β-keto esters can be achieved by the reaction of a diazo ester with a hydrazone aldehyde in the presence of a Lewis acid. google.com The reaction of hydrazones with Lewis acidic boranes has also been investigated, leading to the formation of Lewis acid-base adducts. nih.govrsc.org

Organocatalysis has emerged as a powerful tool for promoting hydrazone formation, particularly in aqueous media. Simple organic molecules, such as aniline and its derivatives, can act as efficient nucleophilic catalysts. nih.govacs.org These catalysts function by forming an activated imine intermediate with the carbonyl compound, which is then rapidly attacked by the hydrazine in a transimination reaction. nih.gov Anthranilic acids and 2-aminophenols have been identified as particularly effective organocatalysts for hydrazone formation at neutral pH. nih.govnih.gov

Furthermore, heterogeneous catalysts, such as nanostructured diphosphate (B83284) Na₂CaP₂O₇ and magnesium oxide (MgO) nanoparticles, have been utilized for the synthesis of phenylhydrazone derivatives under green conditions. researchgate.netresearchgate.net These solid catalysts offer the advantages of easy separation from the reaction mixture and the potential for reuse, contributing to more sustainable synthetic processes.

Table 4: Catalytic Systems for Hydrazone Synthesis

Catalyst TypeExampleApplication
Acid CatalystAcetic AcidCondensation of carbonyls and hydrazines nih.gov
Lewis AcidTin(II) chlorideSynthesis of hydrazone β-keto esters google.com
OrganocatalystAnthranilic AcidHydrazone formation in aqueous media nih.govacs.org
Heterogeneous CatalystMgO nanoparticlesSolvent-free synthesis of hydrazones researchgate.net

The ongoing development of novel and more efficient catalytic systems is crucial for advancing the synthesis of this compound and its diverse analogues.

Chemical Reactivity, Transformation Mechanisms, and Degradation Pathways of 2 Oxo 3 2 Phenylhydrazono Butanoic Acid

Oxidative Transformation Pathways

The electron-rich C=N-NH- structure of the phenylhydrazone group in 2-Oxo-3-(2-phenylhydrazono)butanoic acid makes it a target for oxidative attack. Reactions with various reactive species can lead to its transformation and degradation.

Reactive Oxygen Species (ROS) are highly reactive chemical species formed from O₂. They play a significant role in the degradation of many organic molecules, including phenylhydrazones.

Singlet oxygen (¹O₂) is an electronically excited state of molecular oxygen that is a powerful and selective oxidizing agent. Its reactions with organic compounds, particularly those with electron-rich double bonds, are well-documented. rsc.orgnih.gov The phenylhydrazone moiety, with its C=N double bond and lone pair electrons on the nitrogen atoms, is susceptible to attack by singlet oxygen.

The generation of singlet oxygen can be achieved through photochemical processes involving a sensitizer (B1316253) or by chemical reactions, such as the reaction between hydrogen peroxide and sodium hypochlorite (B82951). rsc.orgnih.gov The proposed mechanism for the reaction of singlet oxygen with a phenylhydrazone like this compound likely involves an ene-type reaction or a [2+2] cycloaddition to form a transient dioxetane intermediate. This intermediate can then decompose to form various oxidation products. While direct studies on this compound are limited, the oxidation of similar structures suggests a pathway leading to the cleavage of the C=N bond.

Table 1: Proposed Singlet Oxygen (¹O₂) Induced Oxidation

Reactant Oxidizing Species Proposed Intermediate Potential Products

The hydroxyl radical (•OH) is one of the most potent reactive oxygen species, capable of reacting with a wide array of organic compounds through hydrogen abstraction or addition to double bonds. nih.gov Peroxyl radicals (LOO•) are also key intermediates in oxidation processes. nih.gov

The reaction of the hydroxyl radical with this compound can proceed via several pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the N-H group of the hydrazone, forming a nitrogen-centered radical. This radical can then undergo further reactions, including coupling or reaction with molecular oxygen to form a peroxyl radical.

Addition to the Aromatic Ring: The •OH radical can add to the phenyl ring, forming a hydroxycyclohexadienyl radical, which can lead to the formation of hydroxylated products.

Addition to the C=N Bond: Addition of the •OH radical to the carbon-nitrogen double bond is also a possible pathway, leading to the formation of a carbon-centered radical.

Peroxyl radicals can participate in chain propagation reactions. chempedia.info A carbon-centered radical formed from an initial radical attack on the butanoic acid chain could react with O₂ to form a peroxyl radical (LOO•). These radicals can then abstract hydrogen atoms from other molecules or undergo self-reaction, leading to a complex mixture of products, including hydroperoxides, alcohols, and carbonyl compounds. nih.gov

Table 2: Potential Interactions with Hydroxyl and Peroxyl Radicals

Reactant Radical Species Primary Reaction Type Resulting Species/Products
This compound Hydroxyl Radical (•OH) Hydrogen Abstraction (from N-H) Nitrogen-centered radical
This compound Hydroxyl Radical (•OH) Addition (to phenyl ring) Hydroxycyclohexadienyl radical
Intermediate Radicals Molecular Oxygen (O₂) Addition Peroxyl Radical (LOO•)

Hypochlorite (OCl⁻), the active component of bleach, is a strong oxidizing agent capable of reacting with various organic functional groups. researchgate.netorganic-chemistry.org The oxidation of hydrazones and related nitrogen-containing compounds by hypochlorite has been studied, often resulting in the formation of azo compounds or cleavage products. surrey.ac.ukdtic.mil

The reaction of this compound with sodium hypochlorite would likely initiate with the electrophilic attack by hypochlorous acid (HOCl, present in equilibrium in hypochlorite solutions) on the nucleophilic nitrogen atom of the hydrazone. This can lead to the formation of an N-chloro intermediate. Subsequent elimination of HCl could yield a diazene (B1210634) species, which may be further oxidized or undergo other transformations. Depending on the reaction conditions (pH, temperature, and stoichiometry), the reaction could lead to the formation of azo compounds or oxidative cleavage of the C=N bond. surrey.ac.uk

Table 3: Proposed Reaction Pathway with Hypochlorite

Reactant Oxidant Key Intermediate Potential Final Products

Beyond specific ROS, oxidation can be initiated by other radical species. The general chemistry of hydrazone radicals involves hydrogen atom abstraction from the N-H group or addition to the C=N bond. researchgate.net Once formed, the resulting nitrogen- or carbon-centered radicals can participate in a cascade of reactions.

These processes can be initiated by various means, such as thermal decomposition of initiators or photolysis. The resulting radicals can abstract the hydrogen from the N-H bond of this compound, generating a stabilized phenylhydrazonyl radical. This radical is a key intermediate that can undergo several subsequent reactions:

Dimerization: Two radicals can couple to form larger molecules.

Reaction with Oxygen: In the presence of air, the radical can react with O₂ to form a peroxyl radical, initiating an auto-oxidation chain reaction.

Further Oxidation: The radical can be further oxidized to a diazonium cation, which is a common pathway for phenylhydrazine (B124118) derivatives. nih.gov

Reactivity with Reactive Oxygen Species (ROS) and Free Radicals

Hydrolytic Stability and Pathways of Acid-Catalyzed Degradation

Hydrazones are known to be susceptible to hydrolysis, particularly under acidic conditions, which cleaves the C=N double bond to regenerate the parent carbonyl compound and hydrazine (B178648). researchgate.net The stability of this compound is therefore significantly influenced by pH.

The acid-catalyzed hydrolysis mechanism begins with the protonation of the imine nitrogen atom. This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of phenylhydrazine to yield the corresponding dicarbonyl compound, 2,3-dioxobutanoic acid. The presence of even trace amounts of acid, such as acetic acid used as a catalyst in its synthesis, can promote this degradation. researchgate.netnih.gov The rate of this hydrolysis is dependent on the acid concentration. acs.org

Table 4: Acid-Catalyzed Hydrolysis of this compound

Reactant Condition Key Steps Products

Reductive Transformations and Products of the Hydrazono Moiety

The hydrazono group (C=N-NH) in this compound is susceptible to reduction by various reagents. The nature of the reduction product depends on the reducing agent and the reaction conditions.

One of the significant reductive transformations is the cleavage of the N-N bond in the hydrazono moiety to yield amino acids. acs.org This transformation is of synthetic importance as it provides a pathway to α-amino acids from α-keto acids. The reduction of α-keto acid phenylhydrazones can be achieved using reagents like sodium amalgam or through catalytic hydrogenation. researchgate.net In the case of this compound, this reductive cleavage would be expected to yield 2-amino-3-oxobutanoic acid.

Alternatively, the C=N double bond of the hydrazono group can be reduced to a single bond without cleavage of the N-N bond, leading to the corresponding hydrazine derivative, 2-oxo-3-(2-phenylhydrazinyl)butanoic acid. This type of reduction can be accomplished using mild reducing agents such as sodium borohydride (B1222165) or sodium cyanoborohydride. researchgate.net

Furthermore, under more forcing conditions, both the hydrazono and the keto group can be reduced. The Wolff-Kishner reduction, which involves the treatment of a hydrazone with a strong base at high temperatures, typically reduces a carbonyl group to a methylene (B1212753) group. byjus.comwikipedia.orgyoutube.comalfa-chemistry.comchemistrytalk.org Applying these conditions to this compound would likely lead to the formation of 3-(phenylamino)butanoic acid, following the reduction of the keto group and cleavage of the N-N bond. Similarly, the Clemmensen reduction, which employs zinc amalgam in concentrated hydrochloric acid, is used to reduce ketones to alkanes and could potentially lead to similar products, although the acidic conditions might also affect the hydrazono and carboxylic acid groups. wikipedia.organnamalaiuniversity.ac.inbyjus.commasterorganicchemistry.com

Table 1: Potential Reductive Transformations of this compound
Reducing Agent/ConditionsTransformationPotential Product
Sodium Amalgam / Catalytic HydrogenationReductive cleavage of N-N bond2-Amino-3-oxobutanoic acid
Sodium Borohydride (NaBH4)Reduction of C=N bond2-Oxo-3-(2-phenylhydrazinyl)butanoic acid
Wolff-Kishner Reduction (Hydrazine, Strong Base, Heat)Reduction of C=O to CH2 and potential N-N cleavage3-(Phenylamino)butanoic acid
Clemmensen Reduction (Zn(Hg), HCl)Reduction of C=O to CH2 and potential hydrazone cleavage3-Phenylaminobutanoic acid

Cyclization and Rearrangement Reactions of the Carbon Skeleton

The carbon skeleton of this compound, with its array of functional groups, is primed for various cyclization and rearrangement reactions, often catalyzed by acids or heat. These reactions are important for the synthesis of various heterocyclic compounds.

Fischer Indole (B1671886) Synthesis: One of the most important reactions of phenylhydrazones derived from ketones is the Fischer indole synthesis. Under acidic conditions, this compound can undergo an intramolecular cyclization and rearrangement to form an indole derivative. The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of the corresponding enehydrazine tautomer. wikipedia.org For the title compound, this would lead to the formation of 3-acetyl-1H-indole-2-carboxylic acid.

Synthesis of Pyridazinones: The 1,4-dicarbonyl-like structure inherent in this compound makes it a suitable precursor for the synthesis of pyridazinone derivatives. Treatment with a dehydrating agent, such as acetic anhydride (B1165640), can induce intramolecular cyclization between the carboxylic acid moiety and the hydrazono group to form a six-membered pyridazinone ring. nih.govnih.govscispace.com The specific product would be a derivative of 6-methyl-4,5-dioxo-2-phenyl-2,4,5,6-tetrahydropyridazine-3-carboxylic acid.

Synthesis of Cinnolines: Acid-catalyzed cyclization of arylhydrazones of α-keto esters can lead to the formation of cinnoline (B1195905) derivatives. researchgate.netnih.gov While the starting material is a carboxylic acid and not an ester, under appropriate acidic conditions, an intramolecular electrophilic attack of the phenyl ring onto the keto carbon, followed by dehydration, could potentially yield a 4-hydroxy-3-methylcinnoline-4-carboxylic acid derivative.

Japp-Klingemann Reaction Context: While not a reaction of the title compound itself, the Japp-Klingemann reaction is a crucial method for the synthesis of α-keto acid arylhydrazones from β-keto acids or esters and aryldiazonium salts. wikipedia.orgchemeurope.comslideshare.netresearchgate.netznaturforsch.com This reaction underscores the reactivity of the α-position to the keto group and provides a versatile route to precursors for the aforementioned cyclization reactions. The reaction involves the coupling of the diazonium salt at the active methylene group, followed by cleavage of the acyl group.

Table 2: Key Cyclization and Rearrangement Reactions
Reaction Name/TypeConditionsResulting Heterocyclic CorePotential Product from this compound
Fischer Indole SynthesisAcidic (e.g., HCl, H2SO4)Indole3-Acetyl-1H-indole-2-carboxylic acid
Pyridazinone SynthesisDehydrating agent (e.g., Acetic Anhydride)Pyridazinone6-Methyl-4,5-dioxo-2-phenyl-2,4,5,6-tetrahydropyridazine-3-carboxylic acid derivative
Cinnoline SynthesisStrong AcidCinnoline4-Hydroxy-3-methylcinnoline-4-carboxylic acid derivative

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
2-Amino-3-oxobutanoic acid
2-Oxo-3-(2-phenylhydrazinyl)butanoic acid
3-(Phenylamino)butanoic acid
3-Acetyl-1H-indole-2-carboxylic acid
6-Methyl-4,5-dioxo-2-phenyl-2,4,5,6-tetrahydropyridazine-3-carboxylic acid
4-Hydroxy-3-methylcinnoline-4-carboxylic acid
Sodium amalgam
Sodium borohydride
Sodium cyanoborohydride
Zinc amalgam
Acetic anhydride

Computational and Theoretical Chemistry Studies on 2 Oxo 3 2 Phenylhydrazono Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetic properties of OPB. These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its chemical reactivity and kinetic stability. nih.gov

The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting nature. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For phenylhydrazone derivatives, DFT studies have shown that the distribution of these orbitals is key to their biological activities. nih.govacs.org For instance, in related phenylhydrazono phenoxyquinoline derivatives, the HOMO and LUMO are typically distributed across the aromatic rings and the hydrazone linkage, indicating that this part of the molecule is the primary site for chemical reactions. nih.govacs.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.netwuxiapptec.com Regions with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, whereas areas with positive potential (blue) are prone to nucleophilic attack. researchgate.netwuxiapptec.com For OPB, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and keto groups, as well as the nitrogen atoms of the hydrazone moiety, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net

Table 1: Representative Quantum Chemical Properties of a Phenylhydrazone Analog

PropertyValueSignificance
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-2.5 eVElectron-accepting ability
HOMO-LUMO Gap3.7 eVChemical stability and reactivity
Dipole Moment3.5 DPolarity and intermolecular interactions

Note: The data presented are representative values for a phenylhydrazone derivative and are intended for illustrative purposes, as specific computational data for 2-Oxo-3-(2-phenylhydrazono)butanoic acid was not available in the searched literature.

Molecular Docking and Dynamics Simulations of OPB Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential biological activity of compounds like OPB by simulating their interaction with enzyme active sites. thaiscience.info For phenylhydrazone derivatives, docking studies have been successfully employed to investigate their potential as inhibitors for enzymes like α-amylase, α-glucosidase, and those involved in cancer pathways. nih.govnih.govbiointerfaceresearch.comnih.gov

The docking process involves placing the ligand (OPB) into the binding site of a target protein and calculating a docking score, which represents the binding affinity. A lower docking score typically indicates a more stable protein-ligand complex. The interactions stabilizing the complex, such as hydrogen bonds and hydrophobic interactions, can also be identified. For OPB, the carboxylic acid and keto groups, along with the hydrazone moiety, are likely to form hydrogen bonds with amino acid residues in a protein's active site. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the OPB-protein complex over time. mdpi.com MD simulations provide insights into the stability of the complex and the conformational changes that may occur upon binding. nih.govthaiscience.infomdpi.com These simulations can confirm the stability of the interactions predicted by docking and provide a more detailed understanding of the binding mechanism at an atomic level. nih.govthaiscience.infomdpi.com

Table 2: Representative Molecular Docking Results for Phenylhydrazone Derivatives with Target Enzymes

Compound ClassTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
Phenylhydrazono Phenoxyquinolinesα-Amylase-8.5 to -9.5ASP197, GLU233, ASP300
Halogenated HydrazonesBreast Cancer Target-7.0 to -8.0LYS529, SER530
L-phenylalanine-derived hydrazonesα-Glucosidase-170 to -180 (MolDock Score)ASP214, GLU276, ASP349

Note: The data presented are from studies on various phenylhydrazone derivatives to illustrate the application of molecular docking, as specific data for this compound was not available.

Prediction of Reaction Mechanisms and Transition States in OPB Formation

The formation of this compound typically proceeds through a condensation reaction between an α-keto acid (2-oxobutanoic acid) and phenylhydrazine (B124118). ncert.nic.in A well-established reaction for forming phenylhydrazones from β-keto acids is the Japp-Klingemann reaction. orientjchem.orgdrugfuture.comresearchgate.net This reaction involves the coupling of an aryl diazonium salt with a β-keto ester or acid, followed by the cleavage of an acyl or carboxyl group to yield the hydrazone. orientjchem.orgdrugfuture.comresearchgate.net

Computational chemistry can be used to predict the detailed reaction mechanism and identify the transition states involved. ljmu.ac.uk Transition state theory explains that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state. wikipedia.orgfiveable.me The energy required to reach this state is the activation energy. fiveable.me

For the formation of OPB, the mechanism likely involves the nucleophilic attack of the phenylhydrazine on the carbonyl carbon of the 2-oxobutanoic acid, followed by dehydration. nih.gov Computational studies can model this process, calculating the energies of the reactants, intermediates, transition states, and products. ljmu.ac.uknih.gov This allows for the determination of the reaction's energy profile and the identification of the rate-determining step. ljmu.ac.uknih.gov

Table 3: Key Steps in the Proposed Formation of OPB

StepDescriptionKey Features
1Nucleophilic attackThe nitrogen atom of phenylhydrazine attacks the electrophilic carbonyl carbon of 2-oxobutanoic acid.
2Proton transferProtons are transferred between the nitrogen and oxygen atoms to form a carbinolamine intermediate.
3DehydrationA water molecule is eliminated to form the C=N double bond of the hydrazone.

Note: This represents a plausible, generalized mechanism. Specific transition state calculations for the formation of this compound were not found in the searched literature.

Conformational Analysis and Tautomeric Equilibria (e.g., keto-enol, hydrazone-enamine)

This compound can exist in different spatial arrangements, known as conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For acyclic molecules like OPB, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. acs.org

Furthermore, OPB can exhibit tautomerism, which involves the migration of a proton accompanied by a shift in double bonds. Two important tautomeric equilibria for OPB are the keto-enol and hydrazone-enamine tautomerism.

Keto-enol tautomerism: This involves the interconversion between the keto form (containing a C=O bond) and the enol form (containing a C=C bond and an -OH group). comporgchem.commasterorganicchemistry.comyoutube.comlibretexts.org For most simple carbonyl compounds, the keto form is significantly more stable. comporgchem.commasterorganicchemistry.comyoutube.comlibretexts.org However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation. comporgchem.commasterorganicchemistry.comyoutube.comlibretexts.org

Hydrazone-enamine tautomerism: This is an equilibrium between the hydrazone form (with a C=N-NH- moiety) and the enamine or azo form (with a -C=N-N=C- or -CH-N=N- moiety). nih.gov Spectroscopic and computational studies on related compounds have shown that the hydrazone form is often the more stable tautomer in solution. nih.gov

Computational methods can be used to calculate the relative energies of the different tautomers and conformers of OPB, providing insights into their relative populations at equilibrium. orientjchem.orgcomporgchem.com

Table 4: Possible Tautomeric Forms of OPB

Tautomeric FormKey Structural Feature
Keto-HydrazoneC=O and C=N-NH
Enol-HydrazoneC=C-OH and C=N-NH
Keto-AzoC=O and CH-N=N

Note: The relative stabilities of these forms would require specific computational studies on this compound.

Structure-Property Relationship (SPR) Modelling for Functional Prediction

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. researchgate.netjomardpublishing.commdpi.com These models are developed by identifying molecular descriptors that are statistically related to the property of interest. researchgate.netjomardpublishing.commdpi.com

For a series of OPB analogs, a QSAR model could be developed to predict their biological activity, such as their potency as enzyme inhibitors. researchgate.netjomardpublishing.commdpi.com The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.netjomardpublishing.commdpi.com

Table 5: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole momentReactivity, Polarity
StericMolecular Weight, Molar VolumeSize and shape of the molecule
TopologicalConnectivity indicesBranching and connectivity of atoms
HydrophobicLogPLipophilicity and membrane permeability

Note: A specific QSAR model for this compound and its analogs would require experimental data for a series of related compounds.

Investigation of Biological Interactions and Molecular Mechanisms Associated with 2 Oxo 3 2 Phenylhydrazono Butanoic Acid

Role of 2-Oxo-3-(2-phenylhydrazono)butanoic Acid as a Metabolite in Biochemical Pathways

This compound, also known as OPB, is primarily recognized as a significant metabolite of the synthetic antioxidant drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Its formation is directly linked to the therapeutic mechanism of Edaravone, which involves the scavenging of reactive oxygen species (ROS). In biochemical contexts, OPB is not an endogenous metabolite but rather an oxidation product resulting from the interaction of Edaravone with various ROS.

The presence of OPB in biological systems is therefore indicative of Edaravone's activity in combating oxidative stress. It has been identified as a product of both radical-initiated oxidation and, more specifically, the reaction of Edaravone with singlet oxygen (¹O₂). This role as a metabolic byproduct is crucial for understanding the pharmacokinetics and mechanism of action of Edaravone, as the formation of OPB signifies the parent drug's engagement with and neutralization of harmful oxidants.

In Vitro Studies of OPB Formation in Biological Systems and Models

In vitro research has been fundamental in elucidating the formation pathways of this compound. Studies have confirmed that OPB is a major oxidation product when Edaravone is exposed to singlet oxygen. The reactivity of Edaravone toward singlet oxygen was found to be greater than that of other known in vivo ¹O₂ scavengers like uric acid, histidine, and tryptophan, underscoring the significance of this pathway.

Furthermore, investigations have shown that Edaravone can be oxidized to OPB by ¹O₂ that is formed from myeloperoxidase (MPO), an enzyme implicated in inflammation and other pathological processes. This suggests that the formation of OPB can occur in biological environments where MPO activity is high, such as sites of inflammation.

The detection of this compound in in vitro systems has been crucial for confirming its identity as an Edaravone metabolite. Research has successfully identified OPB as a distinct chemical entity resulting from the oxidation of Edaravone in controlled, cell-free experiments. These studies provide a basis for understanding the chemical transformations that Edaravone undergoes while exerting its antioxidant effects.

The detection of OPB in patient samples following treatment with Edaravone has been proposed as a potential biomarker. Specifically, the combined detection of OPB and another Edaravone derivative could serve as an indicator of MPO activation, offering insights into inflammatory processes within the body.

Table 1: Summary of In Vitro Findings on OPB Formation

Study FocusSystem/ModelKey FindingImplicationReference
Reactivity with ROSCell-Free SystemEdaravone reacts with singlet oxygen (¹O₂) to form OPB.Confirms a major oxidation pathway for Edaravone.
Enzymatic OxidationMyeloperoxidase (MPO) SystemEdaravone is oxidized by ¹O₂ generated from MPO.Links OPB formation to enzymatic processes in inflammation.
Biomarker PotentialPatient Samples (Proposed)Detection of OPB may indicate MPO activation.OPB could serve as a biomarker for inflammation-related oxidative stress.

The formation of this compound is integral to the mechanism by which Edaravone mitigates oxidative stress. The process begins with Edaravone acting as a potent scavenger of multiple reactive oxygen species. When Edaravone encounters highly reactive species like singlet oxygen, it undergoes oxidation. A plausible mechanism has been proposed for this transformation, where the pyrazolinone ring of Edaravone is opened, leading to the formation of the stable OPB molecule.

This reaction is a terminal event for the Edaravone molecule, signifying its sacrifice to neutralize a damaging oxidant. Therefore, the pathway leading to OPB is a direct representation of an oxidative stress response mechanism, where a therapeutic agent intercepts and quenches ROS, resulting in a specific, identifiable metabolic byproduct. The study of this mechanism reinforces the understanding of Edaravone's function as an effective scavenger in conditions associated with high oxidative stress, such as acute ischemic stroke and amyotrophic lateral sclerosis.

Exploration of Molecular Recognition and Binding Affinities

Currently, the scientific literature primarily focuses on the formation of this compound as a metabolite of Edaravone and a marker of oxidative stress. Dedicated studies exploring the specific molecular recognition pathways, binding affinities, or receptor interactions of OPB itself as an independent bioactive molecule are not extensively documented. Its significance is largely defined by its role as a stable end-product of an antioxidant reaction rather than as an agent that actively binds to specific biological targets to elicit a downstream effect.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Consistent with its characterization as a metabolic byproduct, there is a lack of specific structure-activity relationship (SAR) studies for this compound in the available scientific literature. SAR studies typically involve the systematic modification of a chemical structure to investigate how these changes affect a measurable biological activity. Since OPB is viewed as the result of Edaravone's activity rather than a pharmacologically active agent in its own right, research has not been directed toward synthesizing its derivatives to explore potential therapeutic activities.

As direct SAR studies on OPB and its derivatives are not available, it is not possible to correlate specific structural features with in vitro biological observations. The existing research confirms its structure as an oxidation product but does not investigate how modifications to its phenyl ring, hydrazono group, or butanoic acid chain might influence any intrinsic biological activity. The scientific focus remains on its genesis from Edaravone and its utility as a biomarker.

Design of Analogues for Mechanistic Probes

The exploration of the biological activities of a specific compound, such as this compound, often necessitates the design and synthesis of structural analogues. These analogues serve as molecular probes to elucidate the mechanism of action, identify biological targets, and understand the structure-activity relationships (SAR). In the absence of direct research on this compound, the design of such probes can be guided by established principles from the broader class of phenylhydrazones and related α-keto acid derivatives, which are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects. nih.govresearchgate.net

The core structure of this compound offers several strategic points for chemical modification to create a library of analogues. These modifications can systematically alter the compound's physicochemical properties, such as hydrophobicity, electronic distribution, and steric bulk, which in turn can modulate its interaction with biological macromolecules.

Key strategies for the design of analogues include:

Substitution on the Phenyl Ring: The aromatic phenyl ring is a prime target for substitution. Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions can significantly impact biological activity. For instance, electron-withdrawing groups on the phenyl ring of phenylhydrazone derivatives have been shown to be preferable for antifungal activity in some series. nih.gov The position of the substituent is also critical; a halogen at the para position may be more beneficial than at the ortho or meta positions for certain biological effects. nih.gov These substitutions can influence the compound's binding affinity to a target protein through altered hydrogen bonding, hydrophobic, or electronic interactions.

Modification of the Carboxylic Acid Moiety: The carboxylic acid group is a key functional group that is typically ionized at physiological pH. It can be converted to esters, amides, or other bioisosteres to probe the importance of the negative charge and hydrogen bonding capabilities for biological activity. Esterification, for example, would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.

Changes to the Butanoic Acid Backbone: The methyl group and the α-keto group on the butanoic acid chain are also potential sites for modification. Replacing the methyl group with other alkyl chains of varying lengths or branching could probe the steric tolerance of a putative binding pocket.

A systematic approach to analogue design would involve creating a matrix of compounds with variations at these different positions. For example, a series of analogues could be synthesized with different substituents at the para-position of the phenyl ring, while keeping the rest of the molecule constant. The biological activity of these analogues would then be evaluated to establish a preliminary SAR.

The following interactive data table illustrates a hypothetical set of analogues of this compound and their predicted effects on a hypothetical enzyme, based on general principles of SAR for phenylhydrazone inhibitors. nih.govmdpi.comnih.gov This table is for illustrative purposes to demonstrate the principles of analogue design, as specific experimental data for the target compound is not available.

Compound IDPhenyl Ring Substituent (R)Carboxylic Acid ModificationPredicted Relative PotencyRationale for Predicted Change in Potency
Parent -H-COOH1xBaseline compound.
Analogue 1 4-Cl-COOH5xThe electron-withdrawing chloro group may enhance binding affinity.
Analogue 2 4-OCH₃-COOH0.5xThe electron-donating methoxy (B1213986) group may be unfavorable for binding.
Analogue 3 4-NO₂-COOH10xThe strong electron-withdrawing nitro group could significantly improve interactions with the target.
Analogue 4 -H-COOCH₃2xEsterification increases lipophilicity, potentially improving cell permeability, but may reduce direct interaction at the active site if the carboxylate is key.
Analogue 5 4-Cl-COOCH₃8xCombines the potentially favorable electronic effect of the chloro group with increased lipophilicity.

These designed analogues, once synthesized, would be used as mechanistic probes. For example, if an analogue with a bulky substituent on the phenyl ring shows significantly reduced activity, it would suggest that the phenyl ring binds in a sterically constrained pocket. Similarly, if converting the carboxylic acid to an ester abolishes activity, it would imply that the negative charge of the carboxylate is essential for interaction with the biological target, perhaps through a salt bridge with a positively charged amino acid residue. Fluorescently tagged or radiolabeled analogues could also be developed to visualize the compound's localization within cells or to identify its binding partners directly. Through the iterative process of designing, synthesizing, and testing such molecular probes, a detailed understanding of the molecular mechanisms of this compound could be achieved.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Oxo-3-(2-phenylhydrazono)butanoic acid, and how can purity be optimized?

  • Answer : The compound is synthesized via condensation of phenylhydrazine with a β-keto acid precursor (e.g., 3-oxobutanoic acid derivatives). Key steps include pH control (acidic conditions) and temperature regulation (40–60°C) to favor hydrazone formation. Purity optimization involves recrystallization using ethanol/water mixtures and HPLC analysis (C18 column, acetonitrile/water mobile phase) . Confirming purity via NMR (¹H/¹³C) and FT-IR (C=O and N–H stretches at ~1700 cm⁻¹ and ~3300 cm⁻¹, respectively) is critical .

Q. How should researchers characterize the structural configuration of this compound?

  • Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, analogous hydrazono compounds (e.g., 5‑chloro‑3‑(2‑(2,4‑dinitrophenyl)hydrazono)indolin‑2‑one) were characterized using single-crystal diffraction (Mo-Kα radiation, SHELX software) . Complementary techniques include mass spectrometry (ESI-MS) for molecular weight confirmation and UV-Vis spectroscopy to monitor conjugation effects .

Q. What are the stability considerations for storing this compound?

  • Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability tests via TLC or periodic HPLC over 6 months are recommended . Degradation products may include phenylhydrazine and β-keto acid fragments, detectable via GC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with biological targets. For example, hydrazono derivatives exhibit affinity for enzyme active sites (e.g., cyclooxygenase-2) via hydrogen bonding and π-π stacking . QSAR studies using descriptors like logP and HOMO/LUMO energies further predict pharmacokinetic behavior .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions (e.g., pH, cell lines). Standardize protocols using CLSI guidelines for MIC assays and validate via orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) . Meta-analysis of literature (e.g., PubChem BioAssay data) identifies confounding variables .

Q. How can researchers design derivatives to enhance the compound’s pharmacological profile?

  • Answer : Introduce electron-withdrawing groups (e.g., –F, –NO₂) to the phenyl ring to improve metabolic stability. For example, fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show enhanced bioavailability . Click chemistry (e.g., azide-alkyne cycloaddition) enables modular functionalization for SAR studies .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

  • Answer : Time-resolved FT-IR monitors intermediate formation during photodegradation. For redox reactions, EPR spectroscopy detects radical species (e.g., semiquinone radicals in hydrazone oxidation) . Synchrotron-based XAS probes metal coordination in catalytic cycles .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to avoid side reactions .
  • Analytical Validation : Cross-validate NMR/X-ray data with computational models (e.g., Mercury software) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.